molecular formula C29H40O6 B13798471 4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid

4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid

Cat. No.: B13798471
M. Wt: 484.6 g/mol
InChI Key: FVCHWCQLRUSXMC-UHFFFAOYSA-N
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Description

4,4-Pentadecanediyldioxydibenzoic acid is an organic compound with the molecular formula C29H40O6. It is characterized by its unique structure, which includes two benzoic acid moieties connected by a pentadecane chain through ether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-pentadecanediyldioxydibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,15-dibromopentadecane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzoic acid react with the bromine atoms of the pentadecane, forming ether linkages .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4-Pentadecanediyldioxydibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Pentadecanediyldioxydibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-pentadecanediyldioxydibenzoic acid is primarily related to its ability to interact with biological membranes and proteins. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the benzoic acid moieties can interact with protein active sites, inhibiting enzyme activity or altering protein conformation .

Comparison with Similar Compounds

Uniqueness: 4,4-Pentadecanediyldioxydibenzoic acid is unique due to its combination of a long aliphatic chain and aromatic benzoic acid moieties, providing it with distinct amphiphilic properties. This structural uniqueness allows it to be used in applications where both hydrophobic and hydrophilic interactions are required .

Properties

Molecular Formula

C29H40O6

Molecular Weight

484.6 g/mol

IUPAC Name

4-[15-(4-carboxyphenoxy)pentadecoxy]benzoic acid

InChI

InChI=1S/C29H40O6/c30-28(31)24-14-18-26(19-15-24)34-22-12-10-8-6-4-2-1-3-5-7-9-11-13-23-35-27-20-16-25(17-21-27)29(32)33/h14-21H,1-13,22-23H2,(H,30,31)(H,32,33)

InChI Key

FVCHWCQLRUSXMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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